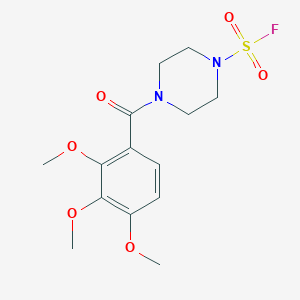

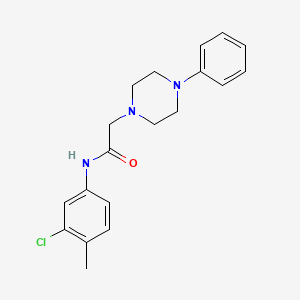

![molecular formula C9H16ClNO3 B2890573 Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride CAS No. 2416218-47-6](/img/structure/B2890573.png)

Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is a derivative of the spiro[3.3]heptane structure .

Molecular Structure Analysis

The molecular structure of this compound is based on the spiro[3.3]heptane scaffold, which is a seven-membered ring with two bridgehead carbons . The compound also contains an amino group and a carboxylate group .Wissenschaftliche Forschungsanwendungen

Chemical Modification and Drug Molecule Functionalization

Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules

Research has shown that alkyl moieties in drug molecules, including cyclic, linear, or branched structures, undergo metabolic hydroxy functionalization. This process modifies the hydrophobicity of alkyl moieties, transforming methyl groups into primary, secondary, or tertiary alcohols, which are often further oxidized to carboxyl groups to yield carboxy metabolites. This functionalization can significantly impact the pharmacologic activity of the parent drug, influencing the activity retention, loss, or modification. Such modifications play a crucial role in drug development, offering insights into how Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride could be utilized in modifying pharmacologic properties (B. El-Haj & S. Ahmed, 2020).

Antimicrobial Applications

Chitosan and Its Antimicrobial Potential

The study of chitosan, a biopolymer with a unique chemical structure, reveals its significant antimicrobial potential. This research underlines the importance of understanding the factors that influence antimicrobial activity and the mechanisms of action, which could be relevant for exploring the antimicrobial applications of Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride. Chitosan's ability to serve as an ingredient in pharmaceutical formulations points to the broader potential for similar compounds to be used in antimicrobial systems (D. Raafat & H. Sahl, 2009).

Biomass Conversion and Drug Synthesis

Biomass-derived Levulinic Acid for Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, serves as a key building block chemical for synthesizing a variety of value-added chemicals, including drugs. The flexibility offered by the carbonyl and carboxyl functional groups of LEV in drug synthesis suggests potential pathways for the utilization of Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate; hydrochloride in similar applications. This approach not only underscores the compound's relevance in medicinal chemistry but also highlights sustainable methodologies for drug synthesis (Mingyue Zhang et al., 2021).

Eigenschaften

IUPAC Name |

methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-13-7(12)9(10)5-6(11)8(9)3-2-4-8;/h6,11H,2-5,10H2,1H3;1H/t6-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECZPINFNTWTGP-VNUWRVCDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C12CCC2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C[C@H](C12CCC2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

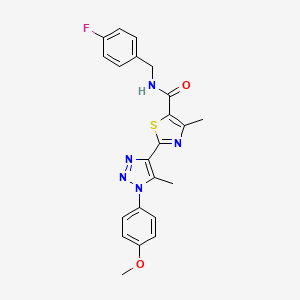

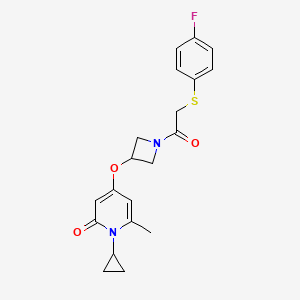

![1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine](/img/structure/B2890492.png)

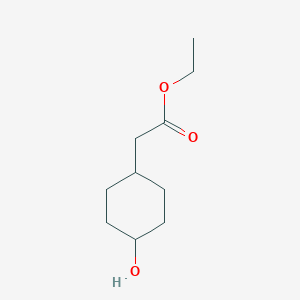

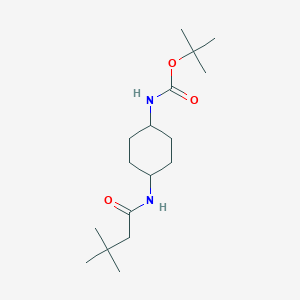

![(Z)-N-[2-(tert-butylamino)-2-oxoethyl]-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-ethylprop-2-enamide](/img/structure/B2890493.png)

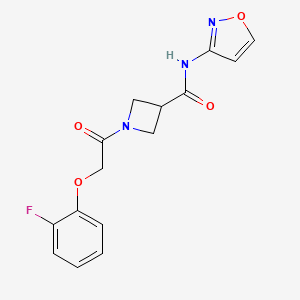

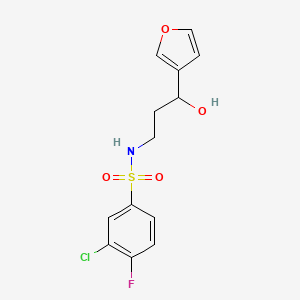

![2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2890496.png)

![2-[3-{4-[2-(cyclopropylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2890508.png)

![4-Cyano-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2890513.png)